molecular formula C28H17F3N2O3 B12452373 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12452373
M. Wt: 486.4 g/mol
InChI Key: IPBQLNHFSXTNME-UHFFFAOYSA-N
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Description

2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a dioxoisoindole moiety, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the biphenyl-2-yl intermediate: This step involves the coupling of biphenyl with appropriate reagents under controlled conditions.

    Introduction of the dioxoisoindole moiety: This is achieved through cyclization reactions, often using catalysts to facilitate the formation of the dioxoisoindole ring.

    Attachment of the trifluoromethylphenyl group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the trifluoromethyl group can be replaced by other functional groups.

    Coupling Reactions: The biphenyl moiety allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, strong acids or bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

    2-(biphenyl-2-yl)-1,3-dioxoisoindole: Lacks the trifluoromethylphenyl group, resulting in different chemical properties.

    N-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the biphenyl group, affecting its reactivity and applications.

    2-(biphenyl-2-yl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the trifluoromethyl group, leading to different biological activities.

The presence of the trifluoromethyl group in this compound enhances its stability and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C28H17F3N2O3

Molecular Weight

486.4 g/mol

IUPAC Name

1,3-dioxo-2-(2-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C28H17F3N2O3/c29-28(30,31)19-9-6-10-20(16-19)32-25(34)18-13-14-22-23(15-18)27(36)33(26(22)35)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16H,(H,32,34)

InChI Key

IPBQLNHFSXTNME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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